

APTS excitation and emission spectra details

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Compound of Interest

Compound Name: *8-aminopyrene-1,3,6-trisulfonic Acid*

Cat. No.: *B1230541*

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An In-depth Technical Guide to the Excitation and Emission Spectra of **8-Aminopyrene-1,3,6-trisulfonic acid (APTS)**

Introduction

8-Aminopyrene-1,3,6-trisulfonic acid, commonly known as APTS, is a highly water-soluble, anionic fluorescent dye.^[1] Its utility is most prominent in the field of glycobiology, where it serves as a high-sensitivity labeling reagent for the analysis of saccharides and glycoproteins by capillary electrophoresis (CE) and other separation techniques.^{[2][3]} The dye possesses three sulfonate groups, which render it highly polar and impart a significant negative charge, facilitating the electrophoretic separation of otherwise neutral carbohydrate molecules.^[3] A key feature of APTS is its strong green fluorescence and the stability of its fluorescence intensity across a wide physiological pH range.^{[4][5]}

This guide provides a detailed overview of the core spectral properties of APTS, standardized protocols for its spectral measurement, and a discussion of the factors influencing its fluorescence characteristics.

Core Photophysical Properties

The fluorescence of APTS is characterized by a distinct excitation (absorption) spectrum and a corresponding emission spectrum. The primary photophysical parameters are summarized below. While excitation and emission maxima are well-documented, other quantitative metrics such as molar absorptivity, quantum yield, and fluorescence lifetime are not consistently reported in scientific literature or vendor specifications.

Data Presentation: Photophysical Properties of APTS

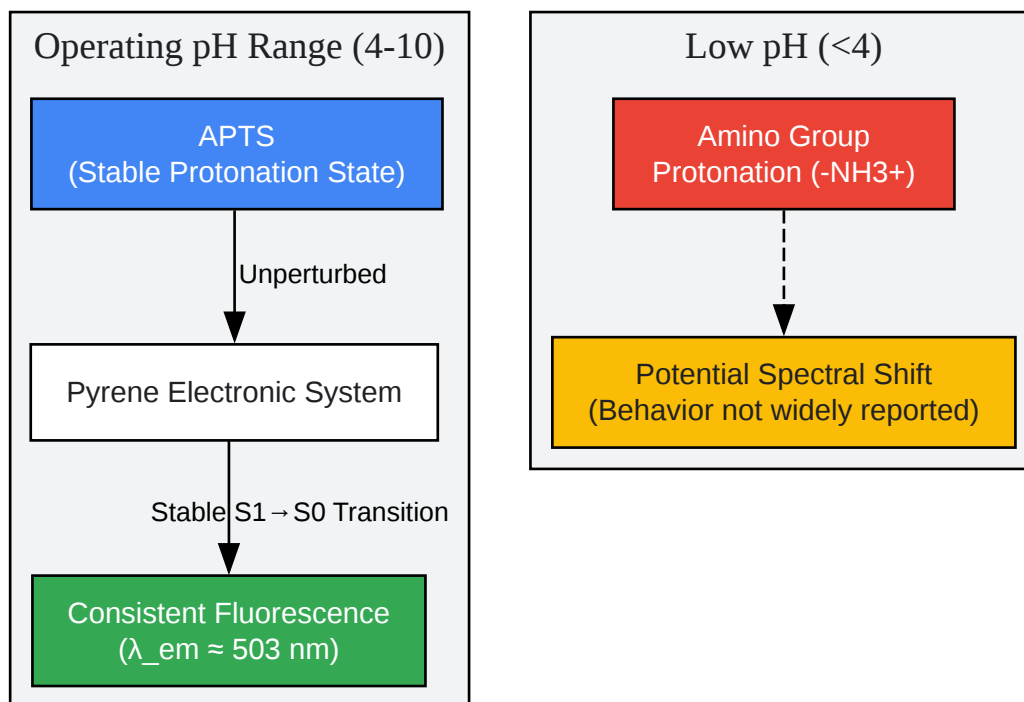
Parameter	Value	Conditions / Notes
Excitation Maximum (λ_{ex})	~425 nm	In aqueous buffer (e.g., PBS, pH 7.4).[4][5] Some sources report ~424 nm.[3]
Emission Maximum (λ_{em})	~503-505 nm	In aqueous buffer (e.g., PBS, pH 7.4).[3][4][5]
Stokes Shift	~78-80 nm	Calculated from typical λ_{ex} and λ_{em} values.[6]
Molar Absorptivity (ϵ)	Not Reported	This value is not consistently published in surveyed literature.
Fluorescence Quantum Yield (Φ_F)	Not Reported	This value is not consistently published in surveyed literature.
Fluorescence Lifetime (τ)	Not Reported	This value is not consistently published in surveyed literature.
pH Sensitivity	Insensitive	Emission remains constant over the pH range of 4-10.[4][5]

Environmental Factors Influencing APTS Spectra

pH Insensitivity

A significant advantage of APTS is the stability of its fluorescence over a broad pH range, particularly within physiological conditions (pH 4-10).[4][7] This insensitivity is attributed to the nature of the amino group substituent. Unlike hydroxylated pyrene derivatives (like HPTS) whose phenolic proton's dissociation significantly alters the fluorophore's electronic structure, the pKa of the amino group on APTS is low.[8] Within the 4-10 pH range, the protonation state

of the amine does not change in a way that substantially affects the absorption and emission properties of the conjugated pyrene ring system.



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APTS pH Insensitivity Mechanism

Solvent Effects (Solvatochromism)

While specific solvatochromic data for APTS is not widely available, general principles of fluorescence suggest that the polarity of the solvent can influence the spectral properties of a dye. These interactions can differentially stabilize the ground and excited states of the fluorophore, potentially leading to shifts in the excitation and emission maxima. Given its high polarity due to the three sulfonate groups, APTS is most commonly used and characterized in aqueous buffers. Its solubility is also reported in polar organic solvents like DMSO and DMF, though detailed spectral characteristics in these solvents are not readily found.[4]

Experimental Protocols

This section provides a standardized methodology for measuring the excitation and emission spectra of APTS using a standard spectrofluorometer.

Materials and Reagents

- APTS, trisodium salt (CAS 196504-57-1)
- Phosphate-Buffered Saline (PBS), pH 7.4
- High-purity water (e.g., 18 MΩ·cm)
- 1 cm pathlength quartz fluorescence cuvettes
- Spectrofluorometer with excitation and emission monochromators

Stock Solution Preparation

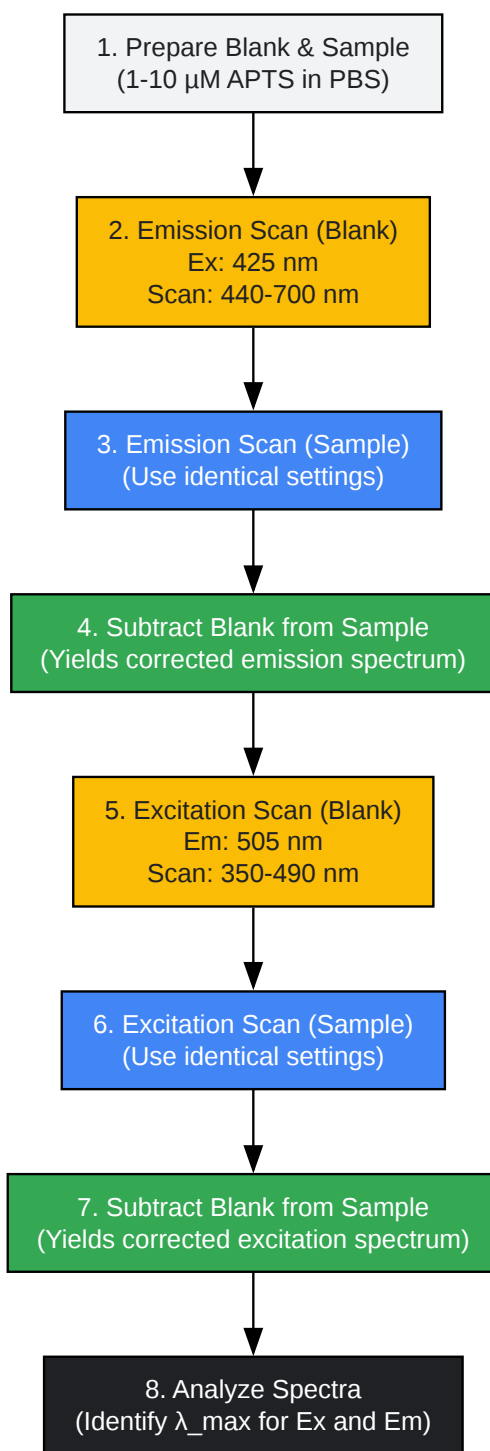
- Accurately weigh a small amount of APTS powder (e.g., 5.23 mg).
- Dissolve the powder in a known volume of PBS (e.g., 10.0 mL) to create a 1 mM stock solution.
- Protect the stock solution from light by wrapping the container in aluminum foil and store at 2-8°C.

Working Solution and Measurement

- Dilute the 1 mM stock solution with PBS (pH 7.4) to a final concentration between 1-10 μM. A concentration that yields an absorbance below 0.05 at the excitation maximum (~425 nm) is recommended to minimize inner filter effects.
- Prepare a "blank" sample using the same PBS buffer used for dilution.
- Transfer the blank and the APTS working solution to separate, clean quartz cuvettes.

Spectrofluorometer Setup and Data Acquisition

The following workflow outlines the steps for acquiring high-quality spectra.



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Workflow for Acquiring Corrected APTS Spectra

4.4.1 Emission Spectrum Acquisition

- Place the blank cuvette in the spectrofluorometer.
- Set the excitation wavelength to 425 nm.
- Set the excitation and emission slit widths to a value that provides good signal without saturating the detector (e.g., 2-5 nm).
- Scan the emission monochromator from 440 nm to 700 nm. Save this spectrum as the "Emission Blank".
- Replace the blank with the APTS sample cuvette.
- Acquire the emission spectrum using the exact same instrument settings. Save this as the "Emission Sample".
- Perform spectral subtraction (Sample - Blank) to obtain the corrected APTS emission spectrum.

4.4.2 Excitation Spectrum Acquisition

- Place the blank cuvette in the spectrofluorometer.
- Set the emission wavelength to the observed emission maximum (e.g., 505 nm).
- Keep slit widths the same as the emission scan for consistency.
- Scan the excitation monochromator from 350 nm to 490 nm. Save this spectrum as the "Excitation Blank".
- Replace the blank with the APTS sample cuvette.
- Acquire the excitation spectrum using the exact same instrument settings. Save this as the "Excitation Sample".
- Perform spectral subtraction (Sample - Blank) to obtain the corrected APTS excitation spectrum. This spectrum should be corrected for the lamp intensity profile if the instrument software has this feature.

Conclusion

APTS is a robust fluorescent dye with well-defined excitation and emission maxima in aqueous environments, making it a reliable tool for biochemical analysis. Its key strengths are its high water solubility and remarkable pH insensitivity in the physiological range. While a complete photophysical characterization including molar absorptivity, quantum yield, and lifetime is not readily available in the public literature, its spectral properties are sufficiently characterized for its primary application in fluorescent labeling. The protocols outlined in this document provide a standardized approach for obtaining reproducible and high-quality spectral data for APTS in a research setting.

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